molecular formula C15H11F3O3 B1328845 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid CAS No. 1040038-41-2

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid

Cat. No.: B1328845
CAS No.: 1040038-41-2
M. Wt: 296.24 g/mol
InChI Key: NIXGYHZVZPJAAN-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl ether moiety, which is further connected to a benzoic acid core

Preparation Methods

The synthesis of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(trifluoromethyl)benzyl alcohol and 2-hydroxybenzoic acid.

    Reaction Conditions: The benzyl alcohol is first converted to its corresponding benzyl bromide using phosphorus tribromide. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a base such as potassium carbonate to form the desired ether linkage.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., potassium carbonate). Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions, especially those involving fluorinated compounds.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, where its trifluoromethyl group imparts desirable properties such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The benzoic acid moiety may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid can be compared with other similar compounds, such as:

    3-(Trifluoromethyl)benzoic acid: This compound lacks the benzyl ether linkage but shares the trifluoromethyl group, making it useful for studying the effects of this functional group in isolation.

    2-(Trifluoromethyl)benzoic acid: Similar to the target compound but with the trifluoromethyl group directly attached to the benzoic acid core, providing insights into the influence of different substitution patterns.

    3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, offering a comparison of the effects of multiple fluorinated groups on chemical properties and reactivity.

Biological Activity

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This group is known to enhance the lipophilicity and biological activity of compounds, potentially leading to significant therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₁F₃O₃
  • Molecular Weight : Approximately 296.24 g/mol

The trifluoromethyl group contributes to increased metabolic stability and improved interaction with biological targets, making it a subject of interest in drug development.

The biological activity of this compound is likely influenced by several key mechanisms:

  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, which is crucial for its efficacy as a therapeutic agent.
  • Protein Interaction : Preliminary studies suggest that compounds with similar structures may interact with proteins involved in critical biochemical pathways, such as those regulating inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit notable antibacterial and antifungal properties. For instance:

  • Antibacterial Efficacy : Compounds with trifluoromethyl substitutions have shown effectiveness against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range (e.g., MIC 3.90 μg/mL against E. coli) .
  • Antifungal Activity : Similar compounds have demonstrated antifungal effects against species such as A. flavus and A. niger, indicating potential for treating fungal infections .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its structural characteristics. The presence of the trifluoromethyl group may enhance its interaction with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
This compoundAntibacterialEffective against MRSA with an MIC of 15.625 μM
Related Trifluoromethyl CompoundsAntifungalMIC values ranging from 15.62 to >1562.5 μg/mL against various fungi
Structural AnaloguesProtein Kinase InhibitionInhibition rates up to 92% against specific kinases at low concentrations

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound:

  • In Vivo Studies : Conducting animal studies will help assess the pharmacokinetics and therapeutic efficacy in living systems.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antibacterial and anti-inflammatory effects will provide insights into its potential clinical applications.
  • Structure-Activity Relationship (SAR) : Analyzing how modifications to the compound's structure affect its biological activity will aid in optimizing its therapeutic profile.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)14(19)20/h1-8H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXGYHZVZPJAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649310
Record name 2-{[3-(Trifluoromethyl)phenyl]methoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040038-41-2
Record name 2-{[3-(Trifluoromethyl)phenyl]methoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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